molecular formula C8H11Br2N B11843745 (3-(Bromomethyl)phenyl)methanamine hydrobromide

(3-(Bromomethyl)phenyl)methanamine hydrobromide

Cat. No.: B11843745
M. Wt: 280.99 g/mol
InChI Key: XOOLDSRXQCCJGN-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)methanamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is commonly used as an organic building block in various chemical syntheses and research applications . The compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bromomethyl)phenyl)methanamine hydrobromide typically involves the bromination of toluene derivatives followed by amination. One common method includes the bromination of 3-methylbenzylamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)phenyl)methanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenylmethanamines, aldehydes, carboxylic acids, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Bromomethyl)phenyl)methanamine hydrobromide
  • (2-(Bromomethyl)phenyl)methanamine hydrobromide
  • (3-(Chloromethyl)phenyl)methanamine hydrochloride

Uniqueness

(3-(Bromomethyl)phenyl)methanamine hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the bromomethyl group provides distinct electrophilic properties, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

[3-(bromomethyl)phenyl]methanamine;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H

InChI Key

XOOLDSRXQCCJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CN.Br

Origin of Product

United States

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